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Compound of Interest

Compound Name:
5-[(Dimethylamino)methyl]-2-

hydroxybenzoic acid

CAS No.: 4995-99-7

Cat. No.: B14010492

Get Quote

Executive Summary & Chemical Context
5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid (5-DMSA) is a critical Mannich base

intermediate and potential impurity found in the synthesis of salicylate-based pharmaceutical

active ingredients (APIs), including iron chelators (e.g., Deferasirox precursors) and anti-

inflammatory agents.

Quantification of 5-DMSA presents a unique "Zwitterionic Challenge." The molecule contains

three ionizable functionalities:

Carboxylic Acid (pKa ~2.9): Ionizes to

at neutral pH.

Phenolic Hydroxyl (pKa ~13): Remains neutral in standard RP-HPLC.

Tertiary Amine (pKa ~9.5): Protonates to
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at neutral/acidic pH.

The Analytical Problem: At neutral pH, 5-DMSA exists as a zwitterion, leading to poor retention

and "smearing" on standard C18 columns. At low pH, the amine becomes a strong cation,

interacting with residual silanols on the silica backbone, causing severe peak tailing.

The Solution: This guide provides two optimized protocols:

Method A (HPLC-UV): A robust Quality Control method using ion-suppression

chromatography for high-concentration purity analysis.

Method B (LC-MS/MS): A trace-level quantification method (ppm level) utilizing Positive

Mode ESI for genotoxic impurity (GTI) screening.

Physicochemical Analysis & Separation Logic
To achieve sharp peak shapes, we must control the ionization state. The following diagram

illustrates the speciation logic driving our method development.

pH 2.5 (Method A)
COOH (Neutral)
NH+ (Cationic)

Result: Good Retention

pH 7.0 (Avoid)
COO- (Anionic)
NH+ (Cationic)

Result: Zwitterion/Poor Shape

 pKa 1 (~2.9) 
pH 10.5 (High pH Stable Col)

COO- (Anionic)
N (Neutral)

Result: Repulsion/Low Retention

 pKa 2 (~9.5) 

Figure 1: Ionization states of 5-DMSA dictating mobile phase selection.

Click to download full resolution via product page

Protocol A: HPLC-UV (Routine QC & Purity)
Objective: Assay of 5-DMSA in raw materials or API intermediates (Limit of Quantitation:

~0.05%).

Chromatographic Conditions:

Column: Agilent ZORBAX StableBond SB-C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.
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Why: "StableBond" technology uses bulky diisobutyl side chains to protect silanols,

reducing the secondary interaction with the cationic amine at low pH.

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 235 nm (Primary) and 300 nm (Secondary/Specificity).

Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibrium

2.0 95 5 Isocratic Hold

12.0 40 60 Linear Ramp

15.0 40 60 Wash

15.1 95 5 Re-equilibration

20.0 95 5 End

System Suitability Criteria:

Tailing Factor (

): NMT 1.5 (Critical for amine accuracy).

Resolution (

): > 2.0 between 5-DMSA and Salicylic Acid (common precursor).

RSD (n=6): < 2.0% for area counts.
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Protocol B: LC-MS/MS (Trace Impurity Analysis)
Objective: Quantification of 5-DMSA at ppm levels (0.5 - 100 ppm) in drug substances.

Mass Spectrometry Rationale: The dimethylamino group is a "proton sponge." In positive ESI

mode, it readily accepts a proton (

), offering exceptional sensitivity. Phosphate buffers (Method A) are non-volatile and
incompatible here; we switch to Formic Acid.

LC Conditions:

Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm.

Why: Charged Surface Hybrid (CSH) technology provides a slight positive surface charge

at low pH, repelling the cationic amine and significantly improving peak shape without ion-

pairing reagents.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.

MS/MS Parameters (Sciex 4500/6500+ or Equivalent):

Ionization: ESI Positive (

).

Source Temp: 500°C.

Curtain Gas: 30 psi.

MRM Transitions Table:
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Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell (ms) CE (eV) ID Logic

196.1 151.1 50 25

Quantifier (Loss

of

dimethylamine)

196.1 107.0 50 35

Qualifier

(Salicylic core

fragment)

196.1 77.0 50 45
Qualifier

(Benzene ring)

Sample Preparation: Mixed-Mode SPE
For complex matrices (plasma or dissolved API), a simple protein crash is insufficient due to

the zwitterionic nature. We utilize Mixed-Mode Cation Exchange (MCX) to lock the amine.

Workflow Diagram:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Condition
MCX Cartridge (30mg)

1mL MeOH -> 1mL Water

2. Load Sample
Acidified Sample (pH < 3)

Amine is positively charged (NH+)

3. Wash 1
0.1 N HCl

Removes proteins/neutrals

4. Wash 2
100% Methanol

Removes hydrophobic interferences

5. Elute
5% NH4OH in Methanol

Deprotonates NH+ -> Neutral
Releases compound

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE Protocol.

Click to download full resolution via product page

Step-by-Step Protocol:

Sample Dilution: Dissolve 100 mg of API in 10 mL of 0.1% Formic Acid (pH ~2.7).

Conditioning: Pass 1 mL MeOH followed by 1 mL Water through an Oasis MCX (or Strata-X-

C) cartridge.

Loading: Load 2 mL of the prepared sample solution. The 5-DMSA (

) binds to the sulfonate groups on the sorbent.

Washing:

Wash 1: 1 mL 0.1 N HCl (Removes neutrals/acids).
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Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes

the amine, breaking the ionic bond).

Reconstitution: Evaporate to dryness under

and reconstitute in Mobile Phase A.

Validation Framework (ICH Q2(R1))
To ensure regulatory compliance, the following validation parameters must be met.

Parameter Acceptance Criteria Experimental Note

Specificity
No interference at RT of 5-

DMSA

Inject blank matrix and API

without impurity.

Linearity
Range: 80% to 120% of target

concentration.

Accuracy (Recovery) 90.0% - 110.0%
Spike 5-DMSA into matrix at 3

levels (LOQ, 100%, 150%).

Precision (Repeatability)
RSD < 2.0% (HPLC-UV) / <

5.0% (LC-MS)

6 injections of standard

solution.

LOD/LOQ
S/N > 3 (LOD) / S/N > 10

(LOQ)

Determine visually or via

standard deviation of

response.

Solution Stability Change < 2.0% over 24h
Keep autosampler at 5°C to

prevent degradation.

References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures:

Text and Methodology Q2(R1). Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://database.ich.org/sites/default/files/Q2%28R1%29%20Guideline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agilent Technologies. (2018). Separation of Salicylic Acid Impurities with Different Acid

Mobile-Phase Modifiers. Application Note 5989-7071EN. Retrieved from [Link]

Waters Corporation. (2021). Oasis MCX Sample Extraction Products: Care and Use Manual.

Retrieved from [Link]

PubChem. (2024).[2] Compound Summary: 5-(Dimethylamino)methyl-2-hydroxybenzoic

acid. National Library of Medicine. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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